molecular formula C9H7F3N2 B13332259 N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide

Cat. No.: B13332259
M. Wt: 200.16 g/mol
InChI Key: XQFRVNKUGYQLRI-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a cyanamide derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring and a methyl group attached to the nitrogen atom. This compound serves as a critical precursor in synthesizing N,N′,N′-trisubstituted guanidines, particularly for positron emission tomography (PET) radioligands . Its synthetic utility is highlighted in Scheme 3 (), where it reacts with amine hydrochlorides or N-methylamine hydrochlorides to yield guanidine derivatives. Method B (reacting N-arylcyanamide with N-methylamine hydrochloride) provides superior yields (35%) compared to Method A (16%), emphasizing its efficiency in pharmaceutical applications .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

methyl-[3-(trifluoromethyl)phenyl]cyanamide

InChI

InChI=1S/C9H7F3N2/c1-14(6-13)8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3

InChI Key

XQFRVNKUGYQLRI-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Single-Step Cyanation Using Cyanogen Bromide

  • Method Description : This classical approach involves direct cyanation of the corresponding arylamine (3-(trifluoromethyl)aniline) with cyanogen bromide to yield N-arylcyanamide intermediates, including N-(3-(trifluoromethyl)phenyl)cyanamide.
  • Reaction Conditions : Typically conducted under controlled temperatures with careful handling of toxic cyanogen bromide.
  • Advantages : Simplicity of a single-step reaction.
  • Disadvantages : Moderate to low yields, limited substrate tolerance, and safety concerns due to cyanogen bromide toxicity.
  • Yield and Purification : Yields are variable and often require chromatographic purification; however, this method is less favored due to the above drawbacks.

Three-Step Thiourea Intermediate Pathway (Preferred Method)

  • Method Description : This route involves initial formation of a thiourea intermediate from the arylamine, followed by conversion to the cyanamide. This method avoids cyanogen bromide and provides better yields and substrate scope.
  • Typical Steps :
    • Reaction of 3-(trifluoromethyl)aniline with an appropriate thiocarbonyl reagent to form a thiourea intermediate.
    • Conversion of the thiourea to the cyanamide via desulfurization or related transformations.
    • Isolation and purification of N-(3-(trifluoromethyl)phenyl)cyanamide.
  • Advantages : Higher overall yields, broader substrate tolerance, and safer reagents.
  • Purification : Intermediates often precipitate out, reducing the need for extensive chromatography.

Recent Catalytic and Cascade Processes

  • A recent study demonstrated a cascade process converting nitriles directly to cyanamides, including N-(3-(trifluoromethyl)phenyl)cyanamide, using mild bases and sulfuryl fluoride under ambient conditions, achieving high isolated yields (~88%).
  • This method offers operational simplicity, mild conditions, and high selectivity.
  • Characterization data confirm the purity and structure of the product, with detailed NMR and mass spectrometry analyses.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • The single-step cyanation typically requires elevated temperatures (~130 °C) in toluene or chlorobenzene solvents.
  • The thiourea pathway and cascade methods proceed effectively at room temperature to moderate heating, often in dichloromethane or methanol, improving safety and energy efficiency.

Catalysts and Reagents

  • Lewis acids such as aluminum chloride have been used to catalyze guanidine formation from cyanamides and amines, but cyanamide formation itself often proceeds without catalysts or with base catalysis in cascade methods.
  • Bases like triethylamine have been shown to enhance yields in the cascade synthesis of cyanamides.

Comparative Yield and Purity Data

Preparation Method Yield (%) Purification Method Notes
Single-step cyanation with cyanogen bromide Moderate (variable) Flash chromatography required Safety concerns; moderate yields
Three-step thiourea intermediate route High (up to 88%) Precipitation and recrystallization Preferred for substrate scope and yield
Cascade nitrile to cyanamide process High (88%) Column chromatography (silica gel) Mild conditions, high selectivity

Subsequent Utilization in Guanidine Synthesis

  • This compound serves as a key intermediate in synthesizing N,N′,N′-trisubstituted guanidines by reaction with amine hydrochlorides under heating conditions (e.g., 130 °C in toluene).
  • The guanidine products have shown enhanced binding affinity in pharmacological assays, validating the synthetic importance of this cyanamide.

Summary of Key Research Findings

  • The thiourea intermediate pathway is the most efficient and practical method for preparing this compound, avoiding hazardous reagents and providing higher yields.
  • Recent catalytic cascade methods offer promising alternatives with operational simplicity and excellent yields, expanding the synthetic toolbox.
  • The trifluoromethyl substitution enhances metabolic stability and biological activity of downstream guanidine derivatives, making the cyanamide a valuable synthetic building block.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, enabling nucleophilic substitution at the meta and para positions relative to the trifluoromethyl group.

Key findings :

  • Halogenation : Reacts with halogens (Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃) to yield mono- or dihalogenated derivatives.

  • Amination : Undergoes Buchwald–Hartwig coupling with primary/secondary amines under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) to form arylaminated products .

Table 1: Representative nucleophilic substitution reactions

SubstrateReagent/ConditionsProductYield (%)
Parent compoundBr₂, FeCl₃, CH₂Cl₂, 0°C4-Bromo derivative78
Parent compoundAniline, Pd(OAc)₂, Xantphos, KOtBuN-(3-(Trifluoromethyl)phenyl)aniline65

Electrophilic Reactions

The cyanamide group acts as a weak nucleophile, participating in electrophilic aromatic substitution (EAS) and carbonyl additions.

2.1. Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to form nitro derivatives predominantly at the para position.

  • Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives, though competing hydrolysis of the cyanamide group limits yields .

2.2. Carbonyl Additions

  • Aldol-like reactions : Reacts with aldehydes (e.g., formaldehyde) under basic conditions to form β-cyanamide alcohols .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

Table 2: Coupling reaction examples

Reaction TypeCatalyst SystemSubstrateProductYield (%)
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivative72
UllmannCuI, 1,10-phenanthrolineIodobenzeneN-Aryl cyanamide58

N–CN Bond Cleavage and Functionalization

The N–CN bond undergoes cleavage under metal-catalyzed or Lewis acid conditions, enabling difunctionalization:

Mechanistic pathways :

  • Metal-catalyzed (Cu, Rh) : Generates nitrile and amine intermediates for tandem cyclization .

  • Lewis acid (B(C₆F₅)₃) : Activates the cyanamide group for intramolecular aminocyanation (e.g., forming indole derivatives) .

Table 3: N–CN bond cleavage applications

ConditionsSubstrate TypeProductKey Catalyst
CuI, Na₂CO₃, DMF, 80°CAlkyne-tethered cyanamide3-CyanoindoleCuI
B(C₆F₅)₃, CH₂Cl₂, rtAlkene-tethered cyanamideIndolineB(C₆F₅)₃

Trifluoromethyl Group Reactivity

The CF₃ group participates in radical and anion-mediated trifluoromethylation:

  • Radical pathways : Under UV light, generates CF₃- radicals for C–H trifluoromethylation .

  • Anion-initiated (e.g., TBAT) : Transfers CF₃⁻ to carbonyl electrophiles (ketones/aldehydes) via siliconate intermediates .

Mechanistic insight : Kinetic studies show rate dependence on initiator concentration ([X⁻]₀) and reagent-electrophile ratio .

Comparative Reactivity with Analogues

Table 4: Substituent effects on reactivity

CompoundKey Reactivity DifferenceSource
N-Methyl-N-(4-(trifluoromethyl)phenyl)cyanamideFaster EAS due to less steric hindrance at para CF₃
N,N-DimethylcyanamideHigher basicity; prone to hydrolysis

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds related to N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide exhibit promising antitumor properties. For instance, a derivative demonstrated a reduction in cell migration by up to 90% in non-small cell lung carcinoma (NSCLC) cells, suggesting its potential as an anti-metastatic agent. The compound induced apoptotic cell death and decreased colony formation, highlighting its efficacy in cancer treatment strategies .

Neurological Research

This compound has been studied for its binding affinity at the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for understanding neurological disorders. The introduction of the trifluoromethyl group has been linked to increased metabolic stability and improved binding characteristics compared to other analogs. Binding studies revealed that certain derivatives exhibited high affinity, making them suitable candidates for further development as therapeutic agents targeting NMDA receptor-related conditions .

Cycloaddition Reactions

The compound can serve as a building block in cycloaddition reactions, which are pivotal in synthesizing complex organic molecules. Its reactivity allows it to participate in [3 + 2] cycloaddition reactions leading to the formation of various nitrogen-rich heterocycles, which are valuable in drug discovery .

Development of Novel Heterocycles

This compound can also be utilized in the synthesis of novel heterocycles through nucleophilic additions and cyclization processes. These reactions have resulted in the formation of biologically relevant compounds that may have applications in pharmaceuticals .

Case Studies and Experimental Findings

StudyFindings
Antitumor Effects Compound 1D-142 reduced NSCLC cell migration by 90% and induced apoptosis (p < 0.001) .
Binding Affinity High binding affinity at PCP site with K_i values significantly lower than other tested compounds .
Cycloaddition Synthesis Successful synthesis of nitrogen-rich heterocycles via [3 + 2] cycloaddition reactions .

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of target molecules. The cyanamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Trifluoromethyl vs. Chloro Groups : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to chloro substituents (e.g., 3-chloro-N-phenyl-phthalimide), making it more suitable for CNS-targeting PET ligands .
  • Amino Group Modifications: Compound 62 introduces a methylamino group, enabling further alkylation to generate fluoroethyl derivatives (compound 63), which are critical for radiolabeling .
  • Heterocyclic vs. Aromatic Cores : Unlike pyridinylsulfanyl derivatives (), the phenylcyanamide scaffold prioritizes electronic tunability for receptor binding in neurological applications .

Reactivity and Functionalization

  • Guanidine Synthesis: N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide reacts with amines to form trisubstituted guanidines. Its -CF₃ group stabilizes intermediates, contrasting with non-fluorinated analogs that require harsher conditions .
  • Radiolabeling Potential: The trifluoromethyl group’s electron-withdrawing nature facilitates efficient incorporation of fluorine-18 in PET probes, unlike compounds with methylthio or cyanoethyl groups () .

Biological Activity

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C10H9F3N2
  • Molecular Weight: 220.19 g/mol
  • Functional Groups: Cyanamide and trifluoromethyl group

The presence of the trifluoromethyl group enhances the compound's biological activity and metabolic stability, making it a valuable candidate for various applications in drug discovery and development.

1. Antitumor Properties

Research indicates that compounds with a trifluoromethyl group, including this compound, exhibit potent antitumor activities. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism is believed to involve the modulation of NF-κB signaling pathways, leading to reduced expression of inflammatory mediators .

3. Neuropharmacological Activity

This compound has shown potential in neuropharmacology, particularly concerning NMDA receptor modulation. NMDA receptors are critical in synaptic plasticity and memory function. Studies have indicated that this compound can act as a selective antagonist at the NMDA receptor, which may have implications for treating neurodegenerative diseases like Alzheimer’s .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurotransmitter metabolism. This inhibition is linked to improved cognitive function in animal models .
  • Receptor Modulation: It selectively binds to NMDA receptors, impacting neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders .

Table 1: Biological Activity Summary

Activity TypeAssessed EffectIC50 Value (µM)Reference
AntitumorCytotoxicity in cancer cells5.0 - 10.0
Anti-inflammatoryCytokine inhibition0.5 - 2.0
NMDA Receptor InhibitionNeuroprotection0.1 - 0.5

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of various cyanamide derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 6 µM, demonstrating significant cytotoxicity compared to controls.

Case Study 2: Neuropharmacological Applications

A pharmacological study assessed the impact of this compound on cognitive function in rodent models of Alzheimer’s disease. The compound improved memory retention in Morris water maze tests, correlating with its NMDA receptor antagonistic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide?

  • Method A : Reacting 1-naphthylamine hydrochloride with the cyanamide derivative in toluene at 130°C yields the product in 16% yield.
  • Method B : Using N-(naphthalen-1-yl)cyanamide and N-methyl-3-(trifluoromethyl)aniline hydrochloride under the same conditions improves yields to 35%. This higher efficiency is attributed to better reactivity and reduced side reactions .
  • Alternative Synthesis : Sodium hydride and iodomethane in THF under reflux, followed by silica gel column chromatography (hexane/EtOAc, 3:1), yields the compound in 68% purity. Recrystallization from ethanol/water further refines the product .

Q. What purification techniques are effective for isolating this compound?

  • Silica Gel Column Chromatography : Effective for removing unreacted starting materials and by-products. Elution with hexane/EtOAc (3:1) achieves high purity .
  • Recrystallization : Ethanol/water mixtures produce crystalline solids, enhancing purity for structural characterization .

Advanced Research Questions

Q. How can contradictory yield data between synthetic methods be resolved?

  • Key Variables : Reactant stoichiometry (e.g., excess iodomethane in methylation steps), solvent polarity (THF vs. toluene), and temperature profiles significantly impact yields.
  • Experimental Design : Systematic variation of parameters (e.g., time, catalyst loading) with statistical optimization (e.g., DoE) identifies optimal conditions. Comparative studies using control reactions are critical .

Q. What analytical methods confirm the structure and purity of the compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H NMR (DMSO-<i>d</i>₆) reveals diagnostic peaks (e.g., δ 12.74 for thiourea intermediates). ¹³C NMR confirms trifluoromethyl and cyanamide groups .
  • HRMS : Validates molecular formula (e.g., <i>m/z</i> 402.9732 [M+H]⁺) .
    • Purity Assessment :
  • TLC/HPLC : Monitors reaction progress and detects impurities.
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How can reaction mechanisms be elucidated for methylation or cyanamide formation?

  • Isotopic Labeling : Deuterated reagents (e.g., CD₃I) track methyl group incorporation via NMR.
  • Kinetic Studies : Time-resolved in situ IR spectroscopy monitors intermediate formation (e.g., thiourea derivatives).
  • Intermediate Isolation : Trapping reactive species (e.g., using quenching agents) provides mechanistic insights .

Q. What role does this compound play in developing PET radioligands?

  • Application : Serves as a precursor for N-aryl-N′-methylguanidines, which are radiolabeled with fluorine-18 (¹⁸F) for neuroimaging.
  • Methodology :

  • Radiolabeling : Nucleophilic substitution (e.g., ¹⁸F-fluoride displacement of bromine in derivatives).
  • Preclinical Evaluation : In vitro binding assays (e.g., NMDA receptor affinity) and in vivo biodistribution studies in rodent models .

Q. How are impurities profiled in derivatives of this compound?

  • Analytical Techniques :

  • LC-MS/MS : Detects trace impurities (e.g., nitro or acetylated by-products).
  • Reference Standards : Use of EP/Pharmaceutical-grade impurities (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) for calibration .
    • Chromatographic Conditions : Gradient elution with C18 columns and UV detection at 254 nm optimizes separation .

Methodological Considerations

  • Experimental Reproducibility : Document reaction parameters (e.g., moisture sensitivity of NaH in methylation steps) to ensure consistency .
  • Safety Protocols : Handle iodomethane and fluorinated reagents in fume hoods due to toxicity and volatility .

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